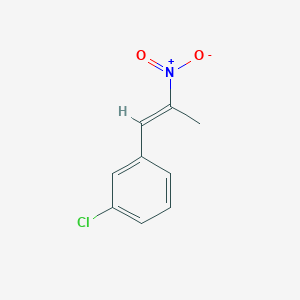

1-(3-Chlorophenyl)-2-nitropropene

Description

Significance of Nitroalkenes in Contemporary Organic Synthesis

Electron-Deficient Alkene Characteristics and Reactivity

The defining feature of nitroalkenes is their electron-deficient nature. studymind.co.uk The powerful electron-withdrawing capacity of the nitro group polarizes the C=C double bond, rendering the β-carbon electrophilic and highly susceptible to attack by nucleophiles. rsc.org This inherent reactivity makes them prime candidates for a variety of chemical transformations. rsc.orgstudymind.co.uk The mechanism of these reactions often involves a Michael-type addition of the nucleophile to the electron-deficient alkene. wikipedia.orgyoutube.com

Versatility as Synthons and Building Blocks in Organic Transformations

Due to their reactivity, nitroalkenes serve as exceptionally versatile synthons, or synthetic equivalents, for a range of functional groups. They are considered valuable building blocks in the construction of complex molecular architectures. rsc.org Their ability to participate in multi-component and cascade reactions further enhances their synthetic value, allowing for the efficient assembly of intricate molecules from simpler precursors. rsc.org

Role in Carbon-Carbon and Carbon-Heteroatom Bond Formation

A primary application of nitroalkenes is in the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. rsc.org They readily undergo conjugate addition reactions with a wide array of carbon and heteroatom nucleophiles. acs.orgum.edu.mt This includes reactions with organometallic reagents, enolates, amines, thiols, and alcohols, leading to the formation of diverse and highly functionalized products. researchgate.netrsc.orgnih.gov The nitro group in the resulting adducts can then be further transformed into other functional groups, such as amines or carbonyls, adding another layer of synthetic utility. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-[(E)-2-nitroprop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c1-7(11(12)13)5-8-3-2-4-9(10)6-8/h2-6H,1H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSURUZUUDGZDKD-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=CC=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC(=CC=C1)Cl)/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Transformational Chemistry of 1 3 Chlorophenyl 2 Nitropropene

Reduction Chemistry of the Nitroalkene Moiety

The nitroalkene group in 1-(3-Chlorophenyl)-2-nitropropene is a key site for chemical transformations, particularly reduction reactions. These reductions can yield various products, including amines and carbonyl compounds, depending on the reagents and reaction conditions employed.

Hydrogenation of the Double Bond and Nitro Group Reduction to Amines

A significant transformation of this compound involves the simultaneous hydrogenation of the carbon-carbon double bond and reduction of the nitro group to an amine. This process yields 1-(3-chlorophenyl)-2-aminopropane. A variety of methods, including catalytic hydrogenation and the use of hydride reagents or metal-mediated systems, can achieve this transformation. evitachem.comwikipedia.org

Catalytic hydrogenation is a widely used method for the reduction of nitroalkenes. commonorganicchemistry.com This process typically involves the use of a metal catalyst and a source of hydrogen.

Palladium-Based Catalysts: Palladium on carbon (Pd/C) is a common and effective catalyst for the reduction of both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com The hydrogenation of phenylnitropropenes can be carried out using a Pd/C catalyst in a solvent like ethanol (B145695), often with the addition of a small amount of acid. google.com The reaction can proceed at room temperature and moderate hydrogen pressures. google.comgoogle.com However, a drawback of Pd/C is its potential to dehalogenate aromatic halides, which is a consideration for a chlorinated compound like this compound. commonorganicchemistry.com

Nickel-Based Catalysts: Raney nickel is another effective catalyst for reducing nitro groups and other multiple bonds. commonorganicchemistry.comwikipedia.org It is often preferred over Pd/C when dehalogenation of aromatic chlorides is a concern. commonorganicchemistry.com The structural and thermal stability of Raney nickel allows for its use under a broad range of reaction conditions. wikipedia.org Mixtures of palladium on carbon with non-pyrophoric nickel have also been shown to be effective. google.com

Platinum-Based Catalysts: Platinum catalysts, such as Adams' catalyst (platinum dioxide), can also be utilized for the reduction of phenyl-2-nitropropene to the corresponding amine. wikipedia.org

| Catalyst System | Substrate Example | Product | Key Features |

| Pd/C, H₂ | 1-Phenyl-2-nitropropene (B101151) | 1-Phenyl-2-aminopropane | Effective for both aromatic and aliphatic nitro groups. commonorganicchemistry.com |

| Raney Nickel, H₂ | Nitro compounds | Amines | Preferred for substrates with aromatic halides to avoid dehalogenation. commonorganicchemistry.com |

| Platinum (Adams' catalyst) | 1-Phenyl-2-nitropropene | 1-Phenyl-2-aminopropane | An alternative noble metal catalyst for this transformation. wikipedia.org |

Complex metal hydrides are powerful reducing agents capable of reducing the nitroalkene functionality.

Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride is a potent reducing agent that can reduce both the double bond and the nitro group of nitroalkenes to form the corresponding amine. wikipedia.orgcommonorganicchemistry.com This reagent is commonly used for the reduction of nitroalkenes that have been synthesized via Henry reactions. commonorganicchemistry.com The reduction of 1-phenyl-2-nitropropene with LiAlH₄ yields 1-phenyl-2-aminopropane. wikipedia.org It is important to note that LiAlH₄ reduces aliphatic nitro compounds to amines, but its reaction with aromatic nitro compounds can lead to the formation of azo products. commonorganicchemistry.com

Sodium Borohydride (B1222165) (NaBH₄): Sodium borohydride is a milder reducing agent compared to LiAlH₄. wikipedia.org While it can be used to reduce the double bond of a nitroalkene to form a nitroalkane, its ability to reduce the nitro group itself is limited under standard conditions. wikipedia.org However, systems combining sodium borohydride with other reagents, such as copper(II) chloride, have been developed for the one-pot reduction of β-nitrostyrenes to phenethylamines. chemrxiv.orgnih.govchemrxiv.org

| Hydride Reagent | Substrate Example | Product | Key Features |

| Lithium Aluminum Hydride (LiAlH₄) | 1-Phenyl-2-nitropropene | 1-Phenyl-2-aminopropane | A strong reducing agent that reduces both the double bond and the nitro group. wikipedia.orgcommonorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | 1-Phenyl-2-nitropropene | 1-Phenyl-2-nitropropane | Primarily reduces the double bond. wikipedia.org |

| Sodium Borohydride / Copper(II) Chloride | β-Nitrostyrenes | Phenethylamines | A one-pot system for the complete reduction to the amine. chemrxiv.orgnih.govchemrxiv.org |

Certain metals, often in an activated form, can be used to effect the reduction of nitroalkenes.

Aluminum Amalgam (Al-Hg): Aluminum amalgam is a useful reagent for the reduction of nitro groups. nih.gov It has been applied to the reduction of various arylnitro compounds to their corresponding anilines. nih.gov The reduction is typically carried out in a mixture of an organic solvent like THF and water. nih.gov The reaction is relatively fast, and the workup is often straightforward, involving filtration to remove insoluble byproducts. nih.gov Aluminum amalgam has also been used in the reduction of 1-(2-thienyl)-2-nitropropene-1 to the corresponding oxime. mdma.ch

Raney Nickel: As mentioned in the catalytic hydrogenation section, Raney nickel is a versatile catalyst for the reduction of various functional groups, including nitro groups. wikipedia.org It is prepared from a nickel-aluminum alloy and is used as a slurry. wikipedia.org Its high catalytic activity is attributed to its large surface area and the absorbed hydrogen within its pores. wikipedia.org Raney nickel with a high iron content has been shown to be a particularly active catalyst for the hydrogenation of organic nitro compounds. google.com

Iron: Iron metal in the presence of an acid, such as hydrochloric or acetic acid, can also be used to reduce nitroalkenes. wikipedia.org This method can lead to the formation of an intermediate that hydrolyzes to produce a ketone. wikipedia.org

| Metal Reagent | Substrate Example | Product | Key Features |

| Aluminum Amalgam (Al-Hg) | Arylnitro compounds | Arylamines | Rapid reduction in THF/water mixtures with simple workup. nih.gov |

| Raney Nickel | Nitro compounds | Amines | Versatile and stable catalyst, effective for various reductions. wikipedia.org |

| Iron / Acid | 1-Phenyl-2-nitropropene | Phenylacetone (B166967) (after hydrolysis) | Can lead to the formation of a ketone as the final product. wikipedia.org |

Conversion to Carbonyl Compounds (Ketones)

Under specific reaction conditions, this compound can be converted into the corresponding ketone, 3-chlorophenylacetone. google.com This transformation typically involves the initial reduction of the double bond followed by hydrolysis of the resulting nitroalkane.

A key method for converting a nitroalkane to a carbonyl compound is the Nef reaction. wikipedia.orgchemeurope.com This reaction involves the hydrolysis of a salt of a primary or secondary nitroalkane under acidic conditions. wikipedia.orgchemeurope.com

The process to convert this compound to 3-chlorophenylacetone would first involve the selective reduction of the carbon-carbon double bond to yield 1-(3-chlorophenyl)-2-nitropropane. Sodium borohydride is a suitable reagent for this initial step. wikipedia.org The resulting nitroalkane is then subjected to the conditions of the Nef reaction.

The mechanism of the Nef reaction begins with the formation of a nitronate salt from the nitroalkane in the presence of a base. wikipedia.orgchemeurope.com This salt is then protonated by a strong acid to form a nitronic acid, which is further protonated to an iminium ion. wikipedia.orgchemeurope.com Nucleophilic attack by water on the iminium ion, followed by a series of proton transfers and elimination steps, ultimately yields the ketone and nitrous oxide. wikipedia.orgchemeurope.com

Various reagents and conditions can be employed for the hydrolysis step of the Nef reaction, including strong acids like sulfuric acid, Lewis acids such as tin(IV) chloride, or oxidizing agents like potassium permanganate (B83412) or ozone. wikipedia.org Reductive methods, for instance using titanium(III) chloride, have also been developed to convert nitro compounds to carbonyls. mdma.chorganic-chemistry.org

| Reaction Stage | Reagent/Method | Intermediate/Product | Key Features |

| Double Bond Reduction | Sodium Borohydride | 1-(3-Chlorophenyl)-2-nitropropane | Selective reduction of the alkene without affecting the nitro group. wikipedia.org |

| Hydrolysis (Nef Reaction) | Strong Acid (e.g., H₂SO₄) | 3-Chlorophenylacetone | Acid-catalyzed hydrolysis of the nitronate salt. wikipedia.orgchemeurope.com |

| Hydrolysis (Nef Reaction) | Oxidizing Agent (e.g., KMnO₄) | 3-Chlorophenylacetone | Oxidative cleavage of the nitronate. wikipedia.org |

| Hydrolysis (Nef Reaction) | Reductive Method (e.g., TiCl₃) | 3-Chlorophenylacetone | Reductive conversion to a hydrolysis-susceptible imine. mdma.chorganic-chemistry.org |

Formation of Phenylacetone Derivatives

The conversion of this compound to its corresponding phenylacetone derivative, 3-chlorophenylacetone (3-Cl-P2P), is a significant transformation. This process is typically not achieved in a single step but via a two-step sequence involving reduction followed by hydrolysis.

Detailed Research Findings:

The primary method for this conversion is analogous to the synthesis of phenylacetone (P2P) from phenyl-2-nitropropene (P2NP). wikipedia.org The first step involves the reduction of the carbon-carbon double bond of the nitropropene moiety without fully reducing the nitro group. Sodium borohydride is a common reagent for this selective reduction, converting this compound into 1-(3-chlorophenyl)-2-nitropropane.

Following the initial reduction, the resulting nitroalkane is subjected to hydrolysis to convert the nitro group into a ketone. A common method for this step is the Nef reaction or similar oxidative hydrolysis procedures. This often involves treating the nitropropane intermediate with hydrogen peroxide in the presence of a base like potassium carbonate. wikipedia.org The intermediate undergoes hydrolysis to yield the final product, 3-chlorophenylacetone. wikipedia.org Another reported method involves using iron as a reducing agent in the presence of an acid like hydrochloric acid, which forms an intermediate that hydrolyzes to the phenylacetone. wikipedia.org

Table 1: Synthesis of 3-Chlorophenylacetone from this compound

| Step | Reaction Type | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Reduction | Sodium borohydride (NaBH₄) | 1-(3-chlorophenyl)-2-nitropropane |

Nucleophilic Addition Reactions

The carbon-carbon double bond in this compound is electron-deficient due to the strong electron-withdrawing effect of the adjacent nitro group. This polarization makes the β-carbon an electrophilic site, highly susceptible to attack by a wide range of nucleophiles. evitachem.commasterorganicchemistry.com This reactivity is central to the synthetic utility of the compound.

Conjugate Addition (Michael) Reactions

Conjugate addition, or Michael addition, is a characteristic reaction of α,β-unsaturated nitro compounds. masterorganicchemistry.com In this reaction, a soft nucleophile adds to the β-carbon of the alkene, with the negative charge being delocalized onto the nitro group. wikipedia.org This process is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Detailed Research Findings:

A variety of nucleophiles can be employed in the Michael addition to this compound. These include enolates derived from ketones and malonates, amines, and thiols. masterorganicchemistry.comwikipedia.org The reaction is often catalyzed by a base, which serves to generate the nucleophilic species. Recent advancements in organocatalysis have enabled highly enantioselective conjugate additions to nitroalkenes. Chiral catalysts, such as thiourea (B124793) derivatives or cinchona alkaloids, can create a chiral environment that directs the nucleophilic attack to one face of the molecule, yielding products with high enantiomeric excess. evitachem.comresearchgate.net

Table 2: Examples of Michael Additions to this compound

| Nucleophile (Michael Donor) | Catalyst Type | Product Class |

|---|---|---|

| Diethyl malonate | Base (e.g., NaOEt) | Substituted glutarate derivative |

| Thiophenol | Base (e.g., Et₃N) | β-Thio-nitroalkane |

| Pyrrolidine | Organocatalyst | γ-Nitro-amine |

Organometallic Reagent Additions (e.g., Grignard, Organolithium Compounds)

The reaction of hard organometallic nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), with nitroalkenes like this compound is more complex than Michael additions. These highly reactive reagents can attack multiple electrophilic sites on the molecule.

Detailed Research Findings:

While conjugate addition can be achieved using softer organometallic reagents like organocuprates (Gilman reagents), harder Grignard and organolithium reagents often favor attack at the nitro group itself rather than the β-carbon. wikipedia.orgyoutube.com The reaction of a Grignard reagent with a nitroalkene can proceed through the addition of the nucleophile to one of the oxygen atoms of the nitro group. nih.gov This can initiate a cascade of reactions, such as the Bartoli indole (B1671886) synthesis, where the interaction of a nitroarene with excess vinyl Grignard reagent leads to the formation of a substituted indole. In the case of this compound, such reactions would lead to complex heterocyclic structures rather than simple conjugate addition products. The outcome is highly dependent on the specific organometallic reagent, the substrate, and the reaction conditions, often requiring multiple equivalents of the reagent. nih.gov

Table 3: Reactivity of Organometallic Reagents with Nitroalkenes

| Reagent Type | Primary Site of Attack | Common Outcome |

|---|---|---|

| Organocuprates (R₂CuLi) | β-Carbon (Conjugate) | 1,4-Adduct (Conjugate Addition Product) wikipedia.org |

| Grignard Reagents (RMgX) | Nitro Group (Oxygen) | Complex rearrangements, potential for indole synthesis nih.gov |

Electrophilic Activation for Nucleophile Introduction

To enhance the reactivity of this compound towards weaker nucleophiles or to control the regioselectivity of the addition, the molecule can be activated by an external electrophilic species, typically a Lewis acid.

Detailed Research Findings:

A Lewis acid can coordinate to the oxygen atoms of the nitro group. This coordination increases the electron-withdrawing capacity of the nitro group, which in turn enhances the electrophilicity of the β-carbon. unibo.it This activation makes the double bond more susceptible to attack, allowing for successful conjugate additions with nucleophiles that would otherwise be unreactive. This strategy is particularly useful in asymmetric catalysis, where a chiral Lewis acid can bind to the nitroalkene, creating a defined chiral environment and directing the approach of the nucleophile to afford a product with high enantioselectivity. frontiersin.org

Table 4: Lewis Acids for Electrophilic Activation

| Lewis Acid Example | Role in Reaction |

|---|---|

| Titanium tetrachloride (TiCl₄) | Activation of the nitroalkene for conjugate addition |

| Scandium triflate (Sc(OTf)₃) | Catalytic activation for Michael and Friedel-Crafts type additions |

Cycloaddition Reactions

The electron-deficient alkene in this compound makes it an excellent 2π-component (a dipolarophile or dienophile) in cycloaddition reactions. These reactions are a powerful method for constructing five- and six-membered rings in a stereocontrolled manner.

Detailed Research Findings:

A prominent example is the [3+2] cycloaddition reaction with 1,3-dipoles. nih.gov Nitrones, for instance, react with nitroalkenes to form five-membered isoxazolidine (B1194047) rings. nih.govrsc.org The regioselectivity of this addition is governed by the electronic properties of both the nitrone and the nitroalkene. For this compound, the reaction would lead to a highly substituted isoxazolidine ring, which can serve as a precursor to other valuable molecules. The reaction often proceeds with high regio- and stereoselectivity. nih.govrsc.org While less common for such highly activated systems, Diels-Alder [4+2] cycloadditions with electron-rich dienes are also theoretically possible, though they may require harsh conditions. libretexts.org

Morita-Baylis-Hillman (MBH) and Rauhut-Currier (RC) Adduct Formation

This compound is a suitable substrate to act as the activated alkene component in both the Morita-Baylis-Hillman (MBH) and Rauhut-Currier (RC) reactions. These reactions form a new carbon-carbon bond at the α-position of the activated alkene.

Detailed Research Findings:

In the Morita-Baylis-Hillman reaction , this compound would react with an electrophile, most commonly an aldehyde, in the presence of a nucleophilic catalyst such as a tertiary amine (e.g., DABCO) or a phosphine. nrochemistry.comwikipedia.orgorganic-chemistry.org The reaction mechanism involves the conjugate addition of the catalyst to the nitroalkene to form a zwitterionic enolate, which then attacks the aldehyde. princeton.edu Subsequent proton transfer and elimination of the catalyst yield a densely functionalized allylic alcohol derivative. wikipedia.org

The Rauhut-Currier reaction is the coupling of two activated alkenes, often catalyzed by organophosphines or certain amines. wikipedia.org In this context, this compound could either dimerize or, more synthetically useful, undergo a cross-RC reaction with a different activated alkene (e.g., an enone). nih.gov This creates a new C-C bond between the α-position of the nitropropene and the β-position of the other alkene. wikipedia.org

Table 5: Components of MBH and RC Reactions with this compound

| Reaction | Activated Alkene (Acceptor) | Reaction Partner | Catalyst | Product Type |

|---|---|---|---|---|

| Morita-Baylis-Hillman (MBH) | This compound | Aldehyde (e.g., Benzaldehyde) | DABCO, PPh₃ wikipedia.orgorganic-chemistry.org | Functionalized Allylic Alcohol |

[3+2] Cycloaddition Pathways (e.g., with Nitrile N-Oxides)

The electron-deficient nature of the double bond in this compound makes it an excellent candidate for [3+2] cycloaddition reactions. These reactions, also known as 1,3-dipolar cycloadditions, are powerful methods for the construction of five-membered heterocyclic rings. wikipedia.org A prime example is the reaction with nitrile N-oxides, which serve as 1,3-dipoles.

Theoretical studies, such as those employing Molecular Electron Density Theory (MEDT), have provided significant insights into the mechanism and regioselectivity of these cycloadditions. nih.govnih.gov For instance, in the reaction of aryl-substituted nitrile N-oxides with nitroalkenes like 3,3,3-trichloro-1-nitroprop-1-ene, the nitroalkene acts as a strong electrophile, while the nitrile N-oxide behaves as a moderate nucleophile. nih.govnih.gov This polar nature of the reaction leads to a forward electron density flux. nih.govnih.gov The reactions are typically irreversible and kinetically controlled, with moderate activation energies. nih.govnih.gov The regioselectivity is often predictable, favoring the formation of one specific isomer. nih.govnih.gov

The resulting isoxazoline (B3343090) derivatives are valuable scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. nih.gov The presence of the nitro group in the initial structure opens avenues for further functionalization of the heterocyclic product. mdpi.com

Table 1: Key Aspects of [3+2] Cycloaddition of Nitroalkenes with Nitrile N-Oxides

| Feature | Description |

|---|---|

| Reaction Type | [3+2] Cycloaddition (1,3-Dipolar Cycloaddition) |

| Reactants | Nitroalkene (e.g., this compound) and Nitrile N-Oxide |

| Role of Nitroalkene | Dipolarophile (Electrophile) |

| Role of Nitrile N-Oxide | 1,3-Dipole (Nucleophile) |

| Product | Isoxazoline derivatives |

| Mechanism | Typically a concerted, polar, one-step process |

| Regioselectivity | Often high, leading to a specific regioisomer |

Role as Dienophile or Dipolarophile

In the context of cycloaddition reactions, this compound primarily functions as a dipolarophile due to the electron-withdrawing effect of the nitro group, which polarizes the carbon-carbon double bond. wikipedia.orgnih.gov This polarization makes the β-carbon of the nitroalkene susceptible to nucleophilic attack from the 1,3-dipole.

While its role as a dipolarophile in [3+2] cycloadditions is well-established, its participation as a dienophile in [4+2] cycloadditions (Diels-Alder reactions) is less common. For a nitroalkene to act as a potent dienophile, the diene partner would need to be sufficiently electron-rich to overcome the electronic demand of the nitro-substituted double bond. The reactivity of this compound as a dipolarophile is a key feature of its chemical profile, enabling the synthesis of complex heterocyclic systems from relatively simple starting materials. nih.gov

Other Significant Transformations

Beyond cycloaddition reactions, this compound undergoes a variety of other important chemical transformations.

Denitrative Coupling Reactions

Denitrative coupling reactions offer a pathway to form new carbon-carbon bonds by replacing the nitro group. In the case of β-nitrostyrenes, radical species can add to the nitro-bearing carbon of the double bond. rsc.orgnih.gov This addition generates a stabilized benzylic radical, which can then undergo a denitrative process to yield substituted alkenes. rsc.orgnih.gov This type of reaction modifies the classical reactivity of nitroalkenes, which typically involves 1,4-addition of nucleophiles. rsc.orgnih.gov While this methodology has been primarily explored for β-nitrostyrenes, it could potentially be extended to other nitroalkenes that can form a stabilized radical at the beta position. rsc.orgnih.gov Recent advancements have also focused on the cross-coupling of nitroarenes, where the nitro group is replaced, though this is distinct from the denitrative coupling of the alkene moiety. elsevierpure.comnih.gov

Functional Group Interconversion Strategies

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. ic.ac.ukimperial.ac.uk For this compound, the nitro group is a prime target for such transformations.

A significant FGI is the reduction of the nitro group to an amine. evitachem.com This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, to produce 1-(3-chlorophenyl)-2-aminopropane. evitachem.comwikipedia.org This transformation is a key step in the synthesis of various amphetamine-class compounds. wikipedia.org

Another potential FGI involves the reduction of the nitroalkene to a nitroalkane, followed by further reactions. For instance, reduction of phenyl-2-nitropropene with sodium borohydride yields the corresponding nitropropane, which can then be hydrolyzed to form phenylacetone. wikipedia.org These FGIs highlight the utility of the nitroalkene as a versatile intermediate. evitachem.com

Table 2: Examples of Functional Group Interconversions of Nitroalkenes

| Starting Functional Group | Reagent(s) | Product Functional Group |

|---|---|---|

| Nitroalkene | LiAlH₄ or Catalytic Hydrogenation | Amine |

| Nitroalkene | Sodium Borohydride | Nitroalkane |

| Nitroalkane | Hydrogen Peroxide, Potassium Carbonate | Ketone |

Aminohalogenation Reactions

Mechanistic Investigations of Reactions Involving 1 3 Chlorophenyl 2 Nitropropene

Elucidation of Reaction Mechanisms

The versatile reactivity of 1-(3-chlorophenyl)-2-nitropropene stems from its unique electronic and structural features, making it a valuable substrate in various organic transformations. Understanding the mechanisms of these reactions is crucial for controlling their outcomes and expanding their synthetic utility.

Mechanistic Details of Henry Condensation (Anion Formation)

The synthesis of this compound is commonly achieved through a Henry condensation, also known as a nitroaldol reaction. evitachem.comwikipedia.orgorganic-chemistry.org This reaction involves the base-catalyzed condensation of 3-chlorobenzaldehyde (B42229) with nitroethane. evitachem.com

The mechanism commences with the deprotonation of nitroethane at the α-carbon by a base, forming a resonance-stabilized nitronate anion. wikipedia.orgwikipedia.org This anion is nucleophilic at both the carbon and the oxygen atoms of the nitro group, but the observed outcome is the carbon atom attacking the carbonyl carbon of 3-chlorobenzaldehyde. wikipedia.org This nucleophilic attack results in the formation of a β-nitro alkoxide intermediate. Subsequent protonation of this intermediate, typically by the conjugate acid of the base used, yields a β-nitro alcohol. wikipedia.org Under the reaction conditions, this alcohol readily undergoes dehydration to produce the final product, this compound. evitachem.comorganic-chemistry.org The removal of the water produced is essential to drive the equilibrium towards the product. wikipedia.org All steps in the Henry reaction are reversible. wikipedia.org

The choice of base is critical. While various bases can be employed, primary amines like n-butylamine are often used as catalysts. wikipedia.org The reaction is typically conducted at elevated temperatures to facilitate the dehydration step. evitachem.com

Pathways in Michael Additions

This compound, being an α,β-unsaturated nitroalkene, is an excellent Michael acceptor. masterorganicchemistry.com The Michael addition involves the 1,4-addition of a nucleophile (a Michael donor) to the conjugated system. masterorganicchemistry.comyoutube.com

The reaction mechanism proceeds in three key steps:

Formation of the Nucleophile: A suitable Michael donor, often a resonance-stabilized enolate, is generated by deprotonation with a base. masterorganicchemistry.com

Conjugate Addition: The nucleophile attacks the β-carbon of the nitropropene double bond. masterorganicchemistry.com This is driven by the formation of a stable carbon-carbon single bond. masterorganicchemistry.com The electron-withdrawing nitro group facilitates this attack by making the β-carbon electrophilic.

Protonation: The resulting enolate intermediate is then protonated to yield the final adduct. masterorganicchemistry.com

A variety of nucleophiles can participate in Michael additions with substrates like this compound, including enolates, organocuprates, and thiols. masterorganicchemistry.com The reaction is a powerful tool for carbon-carbon bond formation, leading to products with a 1,5-dicarbonyl (or related) functionality. masterorganicchemistry.com

Cycloaddition Reaction Mechanisms (e.g., Polar, One-Step, Asynchronous Character)

This compound can participate in cycloaddition reactions, such as [3+2] cycloadditions. The mechanism of these reactions can be complex and is often studied using computational methods like molecular electron density theory (MEDT).

Studies on similar nitroalkenes reveal that these reactions often proceed through a one-step, asynchronous mechanism . rsc.orgresearchgate.net This means that while the two new sigma bonds are formed in a single transition state, the bond formation is not simultaneous. One bond begins to form before the other. rsc.org

The polar character of the reaction is another key feature, arising from the significant charge transfer between the electron-rich 1,3-dipole and the electron-poor nitroalkene. researchgate.net The nitro group makes the alkene a strong electrophile, while the dipole acts as a nucleophile. rsc.org This polar nature influences the regioselectivity of the cycloaddition.

For instance, in the [3+2] cycloaddition of nitrones to substituted nitroalkenes, the reaction is often highly regioselective and stereoselective, leading to specific isomers of the resulting isoxazolidine (B1194047) ring system. rsc.orgnih.gov The exact nature of the transition state and the degree of asynchronicity can be influenced by the substituents on both the dipole and the dipolarophile. researchgate.net

Influence of Steric and Electronic Effects on Regio- and Stereoselectivity

Both steric and electronic factors play a crucial role in determining the regioselectivity and stereoselectivity of reactions involving this compound.

Electronic Effects: The electron-withdrawing nature of the nitro group and the chloro-substituted phenyl ring significantly influences the reactivity and selectivity. In cycloaddition reactions, the electronic properties of the reactants dictate the preferred orientation of addition, leading to a specific regioisomer. mdpi.comnih.gov For example, the most favorable pathway often involves the interaction between the most nucleophilic center of the dipole and the most electrophilic center of the nitroalkene. researchgate.net

Role of Catalysis and Reactive Intermediates

Catalysis is fundamental to controlling the efficiency and selectivity of reactions involving this compound. Both acid and base catalysis are employed, generating reactive intermediates that guide the reaction toward the desired products.

Acid Catalysis (Lewis and Brønsted Acids) in Functionalization

While base catalysis is common for reactions like the Henry condensation, acid catalysis, particularly with Lewis and Brønsted acids, is crucial for various functionalization reactions of the resulting nitroalkene.

Lewis Acids: Chiral Lewis acids, often metal complexes, are widely used to induce enantioselectivity in reactions such as the Henry reaction and subsequent transformations. wikipedia.org For example, copper(II) complexes can catalyze the asymmetric Henry reaction, leading to chiral β-nitro alcohols. organic-chemistry.orgmdpi.com The Lewis acid coordinates to the carbonyl oxygen and the nitro group, creating a chiral environment that directs the nucleophilic attack to one face of the aldehyde. wikipedia.org

Brønsted Acids: Strong Brønsted acids have also emerged as powerful catalysts in organic synthesis. rsc.org In the context of reactions involving nitroalkenes, Brønsted acids can activate the substrate by protonating the nitro group, thereby enhancing its electrophilicity. This can be particularly useful in nucleophilic addition reactions. The development of highly reactive and selective Brønsted acid catalysts is an active area of research. rsc.org

The table below summarizes the key mechanistic aspects discussed:

| Reaction | Key Mechanistic Features | Role of Substituents | Catalysis |

| Henry Condensation | Nitronate anion formation, nucleophilic attack, dehydration. wikipedia.orgwikipedia.org | 3-chloro group influences the electrophilicity of the benzaldehyde (B42025). | Base-catalyzed. organic-chemistry.org |

| Michael Addition | 1,4-conjugate addition of a nucleophile to the α,β-unsaturated system. masterorganicchemistry.com | Nitro group activates the double bond for nucleophilic attack. | Often base-catalyzed to generate the nucleophile. masterorganicchemistry.com |

| [3+2] Cycloaddition | Polar, one-step, asynchronous mechanism. rsc.orgresearchgate.net | Electronic and steric effects of the chloro and nitro groups control regio- and stereoselectivity. mdpi.comrsc.org | Can be thermally induced or catalyzed. |

Formation and Reactivity of Aci-forms (Nitronic Acids and Nitronates)

The chemistry of this compound is significantly influenced by the ability of its nitro group to form aci-tautomers, specifically nitronic acids and their corresponding conjugate bases, nitronates. Under basic conditions, nitro compounds with an α-hydrogen can exist in equilibrium with their nitronate tautomer. wikipedia.org Although this compound is a nitroalkene, its precursors and certain reaction intermediates can readily form these species.

The synthesis of this compound itself, typically via a Henry condensation (or nitroaldol reaction) of 3-chlorobenzaldehyde and nitroethane, proceeds through a nitronate intermediate. evitachem.comwikipedia.org In this reaction, a base deprotonates nitroethane at the α-carbon to generate a resonance-stabilized nitronate anion. wikipedia.org This anion then acts as a nucleophile, attacking the carbonyl carbon of 3-chlorobenzaldehyde to form a β-nitro alcohol, which subsequently dehydrates to yield the final nitroalkene product. evitachem.comwikipedia.org

The general structure of a nitronate anion displays resonance, with the negative charge delocalized between the α-carbon and the oxygen atoms of the nitro group. wikipedia.org This delocalization stabilizes the intermediate. Protonation of the nitronate can occur on either the α-carbon, reverting to the nitroalkane, or on one of the oxygen atoms to form a nitronic acid (also known as an aci-nitro compound). wikipedia.org These nitronic acids are generally unstable. wikipedia.org

The reactivity of nitronates as key intermediates is well-documented in several classical reactions:

Henry Reaction: As mentioned, nitronates serve as the crucial carbon nucleophile in the formation of β-nitro alcohols. wikipedia.orgthieme-connect.de

Nef Reaction: This reaction transforms a primary or secondary nitro compound into a corresponding aldehyde or ketone. The mechanism involves the formation of a nitronate salt, which is then hydrolyzed under acidic conditions, passing through an unstable nitronic acid intermediate. wikipedia.org

Michael Addition: Nitronate anions can act as nucleophiles in conjugate additions to α,β-unsaturated carbonyl compounds. thieme-connect.de

While direct mechanistic studies on this compound are not extensively detailed in the provided literature, the behavior of the closely related phenyl-2-nitropropene and other nitro compounds provides a strong basis for understanding its potential reactions via aci-forms. For instance, the reduction of the nitroalkene can proceed through intermediates that may tautomerize to their aci-forms, influencing the reaction pathway and final products.

Below is a table summarizing key reactions where nitronate intermediates are fundamental.

| Reaction | Role of Nitronate/Nitronic Acid | Reactants | Product Type |

| Henry Reaction | Nucleophilic Intermediate | Aldehyde/Ketone + Nitroalkane | β-Nitro alcohol |

| Nef Reaction | Intermediate (hydrolyzed) | Nitroalkane Salt + Acid | Aldehyde/Ketone |

| Michael Addition | Nucleophile | α,β-Unsaturated System + Nitroalkane | 1,4-Adduct |

Investigation of Hypothetical Zwitterionic Intermediates

In certain polar reactions, the mechanism may proceed through stepwise pathways involving charge-separated intermediates, known as zwitterions. For reactions involving this compound, its polarized structure—resulting from the electron-withdrawing nitro group and the electronegative chlorine atom—makes the formation of zwitterionic intermediates a theoretical possibility. nih.gov The double bond in this compound is electron-deficient, making it susceptible to nucleophilic attack, a process that could potentially generate a zwitterionic species. chemicalbook.com

A zwitterionic mechanism is often considered in cycloaddition reactions. nih.gov For example, in a hypothetical [3+2] cycloaddition reaction involving this compound, a stepwise pathway could involve the formation of a zwitterionic intermediate. Such a mechanism is generally favored by polar interactions between the reactants and the ability of substituents to stabilize the resulting ionic centers. nih.gov

However, definitive experimental or computational evidence for zwitterionic intermediates in reactions of this compound is scarce in the available literature. Studies on analogous systems, such as the [3+2] cycloaddition between nitrones and fluorinated alkenes, have explored the potential for zwitterionic pathways. nih.gov In some cases, despite the high polarity of the reactants, calculations have shown that the reactions proceed via a concerted, one-step mechanism, and attempts to locate a stable zwitterionic intermediate on the reaction path were unsuccessful. nih.gov Yet, it is noted that stepwise, zwitterionic mechanisms for [3+2] cycloadditions involving nitrones have been identified in other specific cases. nih.gov

Therefore, while the electronic characteristics of this compound make the postulation of zwitterionic intermediates mechanistically plausible, they remain largely hypothetical. Verifying their existence would require dedicated kinetic and computational studies, which may reveal that concerted pathways are energetically favored, as is common in many cycloaddition and addition reactions.

Synthetic Utility and Applications of 1 3 Chlorophenyl 2 Nitropropene As a Versatile Synthon

Building Block in the Synthesis of Complex Organic Molecules

The unique electronic properties of 1-(3-chlorophenyl)-2-nitropropene, specifically the electron-withdrawing nature of the nitro group, render the β-carbon of the alkene highly electrophilic. This feature makes it an excellent substrate for various carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the synthesis of intricate molecular architectures.

Construction of Carbocyclic Frameworks

The carbon backbone of this compound serves as a valuable component in the assembly of carbocyclic systems. Its ability to participate in cycloaddition and tandem reactions allows for the stereoselective creation of functionalized cyclic compounds.

A primary strategy for carbocycle synthesis involves Michael addition-initiated ring-closing (MIRC) reactions. Nitroolefins are effective partners in these sequences, reacting with nucleophiles like malonate derivatives to form cyclopentanes. nih.gov These cascade reactions can be highly stereoselective, capable of generating multiple stereogenic centers from achiral starting materials. nih.gov Another powerful method is the cascade double Michael addition, where 3-nitro-2H-chromenes react with α,β-unsaturated ketones to yield complex tricyclic chroman derivatives with high diastereoselectivity and enantioselectivity. rsc.org

| Reaction Type | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Michael Addition Induced Ring-Closing (MIRC) | Nitroolefin + Malonate Derivative | Functionalized Cyclopentane | High stereoselectivity, creates up to three stereogenic centers. | nih.gov |

| Cascade Double Michael Addition | 3-Nitro-2H-chromene + α,β-Unsaturated Ketone | Tricyclic Chroman Derivative | Excellent diastereoselectivity (up to >25:1 dr) and enantioselectivity (up to 95% ee). | rsc.org |

Preparation of Diverse Heterocyclic Systems (e.g., Isoxazolines, Pyrroles)

This compound is a key precursor for a variety of heterocyclic compounds, owing to the reactivity of its nitroalkene moiety.

Isoxazolines: These heterocycles can be synthesized through [3+2] cycloaddition reactions. The reaction between a nitroalkene and a nitrone, for example, proceeds with full regio- and stereoselectivity to yield 4-nitroisoxazolidines. mdpi.comresearchgate.net An alternative route involves the [4+1] annulation of transient nitrosoalkenes (generated in situ from α-bromooximes) with sulfur ylides, providing an efficient and scalable method to produce biologically relevant isoxazoline (B3343090) derivatives under mild conditions. nih.gov The isoxazoline ring itself is a versatile intermediate that can be cleaved to access other useful synthetic building blocks. researchgate.net

Pyrroles: The Barton-Zard reaction is a cornerstone for pyrrole (B145914) synthesis from nitroalkenes. wikipedia.orgsynarchive.com This reaction involves the base-catalyzed condensation of a nitroalkene with an α-isocyanide, such as ethyl isocyanoacetate, followed by cyclization and elimination of the nitro group to form the pyrrole ring. wikipedia.orgclockss.org The method is highly versatile, allowing for the synthesis of a wide range of substituted pyrroles, including those fused to other ring systems like chromenes. nih.gov The reaction proceeds cleanly, making it suitable for generating libraries of pyrrole derivatives. clockss.org

| Heterocycle | Synthetic Method | Key Reactants | Key Features | Reference |

|---|---|---|---|---|

| Isoxazoline | [3+2] Cycloaddition | Nitroalkene + Nitrone | Full regio- and stereoselectivity. | mdpi.comresearchgate.net |

| Isoxazoline | [4+1] Annulation | α-Bromooxime + Sulfur Ylide | Mild, scalable synthesis of isoxazoline derivatives. | nih.gov |

| Pyrrole | Barton-Zard Reaction | Nitroalkene + α-Isocyanoacetate | One-step synthesis of α-free pyrroles. | wikipedia.orgclockss.org |

| Chromeno[3,4-c]pyrrole | Barton-Zard Reaction | 3-Nitro-2H-chromene + Ethyl Isocyanoacetate | Regioselective, one-pot synthesis of fused pyrroles. | nih.gov |

Precursor for Advanced Organic Intermediates

The functional groups of this compound can be readily transformed into other functionalities, making it a valuable precursor for advanced intermediates used in the development of pharmaceuticals, agrochemicals, and other bioactive substances. evitachem.com

Applications in Pharmaceutical Synthesis

The reduction of the nitroalkene moiety is a common transformation that unlocks significant pharmaceutical applications. The parent compound, 1-phenyl-2-nitropropene (B101151) (P2NP), is a well-known precursor to amphetamine, a central nervous system stimulant used in drugs like Adderall. wikipedia.org The reduction of both the double bond and the nitro group transforms P2NP into 1-phenyl-2-aminopropane (amphetamine). wikipedia.org

By analogy, this compound is a direct precursor to 1-(3-chlorophenyl)propan-2-amine (B1647310) (3-chloroamphetamine), a substituted amphetamine analog. evitachem.comwikipedia.org The position of the chlorine atom on the phenyl ring is critical for biological activity. evitachem.com For instance, meta-chloro substitution, as in our title compound, has been found to be important for the activity of certain fentanyl derivatives, influencing their affinity for μ-opioid receptors. evitachem.com Furthermore, the closely related aminoketone bupropion, which is 1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone, is a widely used antidepressant. google.com This highlights the importance of the 3-chlorophenylpropane backbone, accessible from this compound, in medicinal chemistry.

Potential in Agrochemical Development

Nitro compounds have a recognized history in the development of agrochemicals, including herbicides. nih.gov The derivatization of the nitroalkene core structure offers a pathway to new agrochemical agents. For example, various N-nitrophenyl and N-nitroacetamide derivatives have been synthesized and shown to exhibit significant herbicidal activity against both dicotyledonous and monocotyledonous weeds. researchgate.netfao.org

Research has shown that the mechanism of action for some of these compounds involves the inhibition of key plant enzymes, such as acetohydroxyacid synthase (AHAS). fao.org The nitro group itself can be a crucial pharmacophore for this activity. nih.gov Given that chloronitrostyrenes are known precursors to pyrazole-based herbicides, this compound represents a promising starting material for the development of novel crop protection agents. evitachem.com

Synthesis of other Bioactive Substances

The inherent reactivity of this compound makes it a valuable scaffold for creating a diverse range of bioactive molecules beyond traditional pharmaceuticals and agrochemicals. The nitro group is a known pharmacophore that contributes to a wide spectrum of biological effects, including antimicrobial and enzyme-inhibiting activities. nih.gov

Research into related structures has demonstrated this potential:

Enzyme Inhibition: Derivatives of 1,3-disubstituted prop-2-en-1-one have been developed as inhibitors of neutrophilic inflammation by modulating MAPK and Akt signaling pathways. nih.gov Other molecules containing a thiazole (B1198619) ring with an arylhydrazone substituent have been found to be potent inhibitors of the DNA repair enzyme Tyrosyl-DNA Phosphodiesterase 1 (TDP1) in the nanomolar range. mdpi.com

Neuromodulatory Activity: The core structure is related to 2-phenylethylamine, a neuromodulator that influences mood and cognition. mdpi.com Strategic incorporation of a chlorine atom and a nitro group can significantly enhance the biological activity of such molecules. mdpi.com

The ability to modify the nitroalkene and the chlorophenyl ring allows for fine-tuning of a compound's properties, opening avenues for its use in biological research for applications like enzyme inhibition studies and receptor binding assays. evitachem.com

| Derivative Class | Target/Application | Example of Activity | Reference |

|---|---|---|---|

| Substituted Amphetamines | Central Nervous System Agents | Precursor to 3-chloroamphetamine, an analog of known stimulants. | evitachem.comwikipedia.org |

| N-Nitroacetamides | Herbicides | Good herbicidal activity against various weeds. | researchgate.net |

| N-Nitrophenyl Derivatives | Herbicides (AHAS Enzyme Inhibitors) | Inhibitory activity against acetohydroxyacid synthase (AHAS). | fao.org |

| Prop-2-en-1-one Derivatives | Anti-inflammatory Agents | Inhibition of neutrophilic inflammation. | nih.gov |

| Hydrazinothiazole Derivatives | Enzyme Inhibitors (TDP1) | Inhibition of the DNA repair enzyme TDP1 with IC50 in the nanomolar range. | mdpi.com |

Advanced Synthetic Methodologies Utilizing Nitroalkenes

The unique electronic properties of the nitroalkene functionality, characterized by the strong electron-withdrawing nature of the nitro group, render compounds like this compound highly versatile building blocks in organic synthesis. This reactivity has been harnessed in a variety of advanced synthetic methodologies to construct complex molecular architectures, often with high levels of stereocontrol. These methods include multi-component and cascade reactions, which allow for the rapid assembly of intricate structures from simple precursors, as well as diastereoselective and enantioselective transformations that provide access to stereochemically defined products.

Multi-component and Cascade Reactions

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates structural features from each of the starting materials. nih.govrsc.org These reactions are prized for their atom economy, step economy, and ability to generate molecular diversity. nih.gov Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations that occur under the same reaction conditions without the need for isolating intermediates. nih.gov

While specific multi-component reactions involving this compound are not extensively documented in readily available literature, the reactivity of analogous β-nitrostyrenes provides a strong indication of its potential. rsc.orgnih.govwordpress.com For instance, the Ramachary-Bressy-Wang cycloaddition, a powerful organocatalytic MCR, utilizes aldehydes, β-ketoesters or β-diketones, and nitroalkenes to construct highly substituted tetrahydropyran (B127337) rings with excellent diastereo- and enantioselectivity. wordpress.com The reaction typically proceeds through a sequence involving the formation of an enamine from the aldehyde and an organocatalyst (like proline), followed by a Michael addition to the nitroalkene and an intramolecular aldol-type cyclization. wordpress.com Given its structure, this compound would be an excellent candidate for such transformations, leading to the formation of complex heterocyclic frameworks.

Cascade reactions involving nitroalkenes often lead to the formation of valuable heterocyclic structures such as pyrroles and tetrahydroindoles. nih.gov A common strategy involves the Michael addition of an enamine or enolate to the nitroalkene, which then triggers a series of intramolecular cyclizations and rearrangements. scholarscentral.com For example, a three-component cascade reaction of cyclic ketones, arylamines, and benzoylmethylene malonates can afford tetrahydroindoles through a cooperative enamine-acid catalysis mechanism. nih.gov The electrophilic nature of this compound makes it a suitable partner in such cascade sequences, where the initial Michael addition would be followed by subsequent ring-closing steps to yield complex, polyfunctionalized molecules.

The following table illustrates a representative multi-component reaction for the synthesis of highly substituted pyrroles from nitroalkenes, which could be adapted for this compound.

| Entry | Nitroepoxide Substrate | Amine | Product | Yield (%) |

| 1 | Phenyl-nitroepoxide | Benzylamine | N-Benzyl-5-phenyl-2-amino-3-cyanopyrrole | 85 |

| 2 | 4-Chlorophenyl-nitroepoxide | Cyclohexylamine | N-Cyclohexyl-5-(4-chlorophenyl)-2-amino-3-cyanopyrrole | 82 |

| 3 | 4-Methylphenyl-nitroepoxide | Aniline | N,5-Diphenyl-4-methyl-2-amino-3-cyanopyrrole | 78 |

| Data is illustrative and based on analogous reactions of substituted nitroalkenes. google.com |

Development of Diastereoselective and Enantioselective Transformations

The creation of stereocenters in a controlled manner is a cornerstone of modern organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. The electron-deficient double bond of this compound serves as an excellent platform for the development of both diastereoselective and enantioselective reactions.

Diastereoselective synthesis aims to control the formation of one diastereomer over another. In the context of reactions involving this compound, this can be achieved, for example, in Michael addition reactions where the approach of a nucleophile to the prochiral faces of the double bond is influenced by the existing stereocenters in the nucleophile or by the catalyst. researchgate.net The subsequent protonation of the resulting nitronate intermediate can also be controlled to afford specific diastereomers. researchgate.net

Enantioselective transformations go a step further by selectively producing one of two enantiomers. This is typically accomplished using chiral catalysts, which can be small organic molecules (organocatalysis) or transition metal complexes.

Asymmetric organocatalysis has emerged as a powerful tool in synthetic chemistry, offering a metal-free alternative for the construction of chiral molecules. researchgate.net This field has seen exponential growth, with a wide array of chiral organic molecules being developed as catalysts. mdpi.com These catalysts operate through various activation modes, including the formation of transient enamines or iminium ions, or through hydrogen bonding interactions. mdpi.comnih.gov

For a substrate like this compound, asymmetric organocatalysis is particularly well-suited for conjugate addition reactions. Chiral primary or secondary amines, such as those derived from proline or 1,2-diaminocyclohexane, can catalyze the enantioselective Michael addition of nucleophiles like aldehydes, ketones, or dicarbonyl compounds. nih.govmdpi.com The catalyst typically activates the nucleophile by forming a nucleophilic enamine intermediate, while simultaneously activating the nitroalkene electrophile through hydrogen bonding, thus directing the stereochemical outcome of the reaction. mdpi.com

Bifunctional organocatalysts, such as chiral thioureas bearing a basic moiety, are also highly effective. researchgate.net In these systems, the thiourea (B124793) moiety activates the nitroalkene via double hydrogen bonding to the nitro group, while the basic site deprotonates the nucleophile, leading to a highly organized, chiral transition state. rsc.org This dual activation strategy often results in high yields and excellent enantioselectivities.

The following table presents representative results for the organocatalytic asymmetric Michael addition of ketones to β-nitrostyrenes, a reaction type directly applicable to this compound.

| Entry | Ketone | Nitroalkene | Catalyst | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |

| 1 | Cyclohexanone | β-Nitrostyrene | (S)-Diphenylprolinol silyl (B83357) ether | 95 | 95:5 | 99 |

| 2 | Acetone | β-Nitrostyrene | Prolinamide derivative | 88 | - | 92 |

| 3 | Acetophenone | 4-Chloro-β-nitrostyrene | Chiral thiourea | 92 | 90:10 | 95 |

| Data is illustrative and based on analogous reactions of substituted nitroalkenes. nih.govmdpi.com |

Transition metal catalysis offers a complementary and powerful set of tools for the stereoselective functionalization of nitroalkenes. rsc.org A wide range of transition metals, including palladium, rhodium, copper, and nickel, have been employed in catalytic amounts to promote various transformations. rsc.orgnih.gov These reactions often proceed under mild conditions and exhibit high functional group tolerance.

In the context of this compound, transition metal catalysis can be applied to a variety of reactions, including conjugate additions, cycloadditions, and reductive cyclizations. researchgate.net For instance, the copper-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides to electron-deficient alkenes is a powerful method for the synthesis of enantioenriched pyrrolidines. nih.gov The use of chiral ligands in these reactions allows for high levels of stereocontrol.

Palladium-catalyzed reactions are also of significant interest. For example, the palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane precursors to imines provides a direct route to chiral pyrrolidines. acs.org The electrophilic nature of this compound would make it a suitable partner in related cycloaddition reactions. Furthermore, transition metal-catalyzed reductive cyclization of nitroalkenes is a valuable strategy for the synthesis of N-heterocycles. researchgate.net

The following table provides representative examples of transition metal-catalyzed asymmetric reactions of nitroalkenes.

| Entry | Reaction Type | Nitroalkene | Catalyst/Ligand | Product Type | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 1,3-Dipolar Cycloaddition | 1,1-Difluorostyrene | Cu(I) / (S)-DTBM-segphos | Fluorinated Pyrrolidine | 96 | 97 |

| 2 | [3+2] Cycloaddition | Imines | Pd(0) / Chiral Phosphoramidite | Pyrrolidine | High | High |

| 3 | Conjugate Addition | β-Nitrostyrene | Rh(I) / Chiral Diene | γ-Nitrocarbonyl | 90 | 98 |

| Data is illustrative and based on analogous reactions of substituted nitroalkenes. nih.govacs.org |

Theoretical and Computational Chemistry Studies of 1 3 Chlorophenyl 2 Nitropropene and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties from first principles. For complex organic molecules such as substituted nitropropenes, methods like Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT) are particularly insightful.

Density Functional Theory (DFT) has become a primary method for studying the structural and electronic properties of organic compounds. mdpi.com It is favored for its balance of computational cost and accuracy. nih.gov DFT calculations, often using hybrid functionals like B3LYP, are employed to optimize molecular geometries, determine vibrational frequencies, and calculate a wide range of electronic properties. nih.govresearchgate.netresearchgate.net

In the study of 1-(3-Chlorophenyl)-2-nitropropene and its analogues, DFT is used to determine key structural parameters and electronic characteristics. mdpi.com For instance, geometry optimizations using DFT can predict bond lengths, bond angles, and dihedral angles in the ground state. nih.gov These calculations can model the effects of different solvents on the molecular structure using models like the Polarized Continuum Model (PCM). researchgate.net The theoretical data obtained from DFT serve as the foundation for more advanced analyses, including HOMO-LUMO profiling and the calculation of reactivity descriptors. nih.govnih.gov Researchers have successfully used DFT to study various chalcones and nitro compounds, demonstrating its reliability in predicting their properties and reactivity. mdpi.comnih.gov

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding the mechanisms of chemical reactions by analyzing the changes in electron density. nih.gov Unlike frontier molecular orbital (FMO) theory, which focuses on orbital interactions, MEDT posits that the flow of electron density governs chemical reactivity. nih.gov Reactions are often classified as Forward Electron Density Flux (FEDF) or Reverse Electron Density Flux depending on the direction of electron transfer between the interacting molecules. nih.govnih.gov

MEDT studies on reactions involving nitroalkenes, which are analogues of this compound, have provided deep mechanistic insights. nih.gov For example, in [3+2] cycloaddition reactions, MEDT analysis can determine whether the reaction proceeds through a concerted or a stepwise mechanism. nih.govrsc.org It has been shown that zwitterionic intermediates can be key in reactions of nitroalkenes with nucleophiles. nih.gov In these polar reactions, the nitroalkene typically acts as a strong electrophile, accepting electron density from a nucleophilic partner. nih.gov The analysis of the conceptual DFT-derived electronic chemical potential of the reactants can predict this flow of electron density. nih.gov

Electronic Structure and Reactivity Analysis

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Computational methods allow for the detailed analysis of this relationship through various theoretical tools.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMO) that play a crucial role in chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are central to understanding a molecule's reactivity. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that a molecule is more polarizable and reactive (a "soft" molecule), while a large gap indicates higher stability and lower reactivity (a "hard" molecule). mdpi.comresearchgate.net

For this compound, the electron-withdrawing nature of the chloro and nitro groups significantly influences the HOMO and LUMO energy levels. The LUMO is expected to be localized primarily on the nitropropenyl moiety, making it susceptible to nucleophilic attack. chemrxiv.org The HOMO-LUMO gap can be tuned by changing substituents on the aromatic ring. chemrxiv.orgscispace.com Computational studies on analogous compounds provide representative data on how these substitutions affect frontier orbital energies.

Table 1: Representative Frontier Molecular Orbital Energies for Analogous Compounds Note: These values are illustrative and depend on the specific computational method and basis set used.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference Context |

|---|---|---|---|---|

| 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one | -5.83 | -2.12 | 3.71 | A chalcone (B49325) derivative, illustrating typical values for a related class of compounds. mdpi.com |

| 1-Phenyl-2-nitropropene (B101151) analogue | - | - | ~3.08 | Calculated for a similar nitropropene derivative in methanol. researchgate.net |

| Triphenylamine-nitrostyrene derivative | -5.34 | -2.61 | 2.73 | Illustrates how donor groups affect the HOMO energy in nitrostyrene (B7858105) systems. chemrxiv.orgscispace.com |

The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MESP is mapped onto the electron density surface, using a color scale to represent different potential values. researchgate.net Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). mdpi.com Green and yellow represent areas of intermediate or near-zero potential. mdpi.com

For this compound, an MESP map would reveal distinct reactive sites. The region around the oxygen atoms of the nitro group would be strongly negative (red), indicating their high nucleophilicity and ability to engage in hydrogen bonding. researchgate.net Conversely, the carbon atom of the double bond attached to the nitro group (the β-carbon) and the area around the hydrogen atoms of the phenyl ring would exhibit positive potential (blue), highlighting them as primary sites for nucleophilic attack. researchgate.netresearchgate.net The MESP provides a clear, intuitive guide to the molecule's intermolecular interaction patterns. uni-muenchen.de

Local reactivity is often analyzed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic (f+) and electrophilic (f-) attack. researchgate.net The Fukui function helps pinpoint which specific atoms are most likely to accept or donate electrons in a reaction. mdpi.com For sites prone to nucleophilic attack, the dual descriptor Δf(r) will be positive, while it will be negative for sites prone to electrophilic attack. researchgate.net In nitro-aromatic systems, the presence of the nitro group, an electron-withdrawing moiety, significantly influences the Fukui functions and can lead to complex reactivity patterns. mdpi.com

Table 2: Representative Global Reactivity Descriptors for an Analogous Compound Note: Based on 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one as a representative chalcone.

| Descriptor | Value (eV) | Significance | Reference |

|---|---|---|---|

| Hardness (η) | 1.855 | Measures resistance to change in electron distribution. | mdpi.com |

| Softness (S) | 0.539 | The reciprocal of hardness, indicating higher reactivity. | mdpi.com |

| Electronegativity (χ) | 3.975 | Measures the power of a molecule to attract electrons. | mdpi.com |

| Electrophilicity Index (ω) | 4.26 | Quantifies the electrophilic character of a molecule. | mdpi.com |

| Nucleophilicity Index (N) | 2.95 | Classifies the molecule as a moderate nucleophile. | mdpi.com |

Compound Index

Conceptual Density Functional Theory (CDFT) Indices for Reactivity Prediction

Conceptual Density Functional Theory (CDFT) is a branch of DFT that defines a set of chemical concepts and principles to understand and predict the chemical reactivity of a molecule based on its electron density. rsc.orgrsc.org Key reactivity indices derived from CDFT, such as electrophilicity and nucleophilicity, help to classify the behavior of molecules in chemical reactions.

For analogues of this compound, such as β-nitrostyrenes, CDFT calculations have been instrumental in characterizing their reactivity. rsc.orgrsc.orgresearchgate.net These compounds are generally classified as strong electrophiles due to the electron-withdrawing nature of the nitro group, which makes the carbon-carbon double bond susceptible to nucleophilic attack. rsc.orgmdpi.com The electrophilicity (ω) and nucleophilicity (N) indices, typically calculated at the B3LYP/6-31G(d) level of theory, provide a quantitative measure of this reactivity. rsc.orgrsc.org

For instance, studies on substituted β-nitrostyrenes show that the introduction of electron-withdrawing or electron-donating groups on the phenyl ring systematically modifies the electrophilic character of the molecule. researchgate.net An electron-withdrawing group, such as the chloro group at the meta position in this compound, is expected to enhance the electrophilicity of the β-carbon of the nitroalkene moiety. The global electrophilicity (ω) and nucleophilicity (N) indices for a series of para-substituted β-nitrostyrene analogues illustrate this trend.

Table 1: Conceptual DFT Reactivity Indices for para-Substituted β-Nitrostyrene Analogues Data adapted from a study on β-nitrostyrene analogues. The values provide an illustrative comparison for understanding the electronic effects of substituents.

| Substituent (para-) | Global Electrophilicity (ω) in eV | Global Nucleophilicity (N) in eV |

|---|---|---|

| -N(CH₃)₂ | 2.15 | 3.25 |

| -OCH₃ | 2.30 | 2.90 |

| -CH₃ | 2.45 | 2.65 |

| -H | 2.66 | 2.17 |

| -Cl | 2.85 | 2.05 |

| -CN | 3.40 | 1.60 |

| -NO₂ | 3.70 | 1.35 |

The data suggests that a chloro-substituted nitrostyrene is a stronger electrophile than the unsubstituted parent compound. researchgate.net This increased electrophilicity is a key factor in predicting the reactivity of this compound in various chemical transformations, particularly in addition reactions across the double bond.

Computational Insights into Reaction Mechanisms

Computational chemistry is not only used to predict reactivity but also to elucidate the detailed mechanisms of chemical reactions. nih.gov This includes mapping the entire energy landscape of a reaction, identifying transition states, and determining the kinetic and thermodynamic parameters that govern the reaction's progress.

Energy Profiles and Transition State Characterization

The study of reaction mechanisms through computational methods involves the calculation of the potential energy surface (PES). researchgate.net By locating the stationary points on the PES, which correspond to reactants, products, intermediates, and transition states, a reaction profile can be constructed. researchgate.netresearchgate.net The transition state is a critical point on this profile, representing the highest energy barrier that must be overcome for the reaction to proceed. researchgate.net

For reactions involving β-nitrostyrene analogues, such as [3+2] cycloaddition reactions, computational studies have been used to map out the energy profiles. rsc.orgnih.gov These studies, often employing methods like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311+G(d,p)), can determine whether a reaction proceeds through a concerted (one-step) or a stepwise mechanism. rsc.orgnih.gov The characterization of the transition state structure provides detailed information about the geometry of the molecule as it transforms from reactant to product, including which bonds are breaking and which are forming. rsc.org

Prediction and Validation of Regio- and Stereoselectivity

Many chemical reactions can potentially yield multiple products, known as isomers. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. nih.govresearchgate.net Computational chemistry is a powerful tool for predicting and explaining these selectivities.

In the context of reactions involving substituted β-nitrostyrenes, such as cycloadditions or conjugate additions, DFT calculations can predict the favored regio- and stereochemical outcomes by comparing the activation energies of the different possible reaction pathways. rsc.orgnih.gov The pathway with the lowest energy barrier will be the kinetically favored one, leading to the major product.

For example, in the [3+2] cycloaddition of nitrones to (E)- and (Z)-β-nitrostyrenes, computational studies have successfully explained the observed meta regioselectivity and the endo/exo stereoselectivity by analyzing the corresponding transition state energies. rsc.org The analysis of non-covalent interactions within the transition state structures can also provide insights into the origins of stereoselectivity. rsc.org It is anticipated that similar computational approaches applied to this compound would allow for accurate predictions of its behavior in such reactions.

Determination of Thermodynamic and Kinetic Parameters

These parameters are calculated from the optimized geometries and vibrational frequencies of the reactants, transition states, and products. For reactions of β-nitrostyrene analogues, these calculations can reveal how substituents on the phenyl ring influence both the thermodynamics and kinetics. For instance, the activation enthalpies for the [3+2] cycloaddition of a nitrone with (Z)- and (E)-β-nitrostyrenes have been computationally determined to be 4.4 kcal/mol and 5.0 kcal/mol, respectively, providing a quantitative basis for their observed reactivity. rsc.org

Table 2: Calculated Activation and Reaction Energies for a [3+2] Cycloaddition of a Nitrone with β-Nitrostyrene Illustrative data based on computational studies of β-nitrostyrene reactions to demonstrate the type of information obtained.

| Reaction Pathway | Activation Enthalpy (ΔH‡) in kcal/mol | Reaction Enthalpy (ΔH) in kcal/mol | Activation Gibbs Free Energy (ΔG‡) in kcal/mol | Reaction Gibbs Free Energy (ΔG) in kcal/mol |

|---|---|---|---|---|

| meta, endo | 5.0 | -25.0 | 15.5 | -15.0 |

| meta, exo | 6.5 | -23.5 | 17.0 | -13.5 |

| ortho, endo | 10.2 | -22.0 | 20.7 | -12.0 |

| ortho, exo | 11.8 | -20.5 | 22.3 | -10.5 |

Such computational data is invaluable for understanding the factors that control chemical reactions at a molecular level and for designing new synthetic routes with desired outcomes.

Spectroscopic and Structural Characterization Methods in Research on 1 3 Chlorophenyl 2 Nitropropene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of 1-(3-chlorophenyl)-2-nitropropene in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), researchers can map out the molecular framework and deduce the chemical environment of each atom.

Proton NMR (¹H NMR) for Proton Environments

Proton NMR spectroscopy provides precise information about the number, type, and connectivity of protons in a molecule. In this compound, the key proton signals correspond to the aromatic protons on the chlorophenyl ring, the vinylic proton on the carbon-carbon double bond, and the protons of the methyl group.

Research findings indicate characteristic chemical shift (δ) ranges for these protons:

Aromatic Protons: The protons on the 3-chlorophenyl ring typically appear as a complex multiplet in the downfield region, generally between δ 7.4 and 8.0 ppm. evitachem.com The substitution pattern and the electronic effects of the chlorine atom and the nitropropene group influence their exact chemical shifts.

Vinylic Proton: The single proton attached to the double bond (C=CH) gives rise to a signal in the range of δ 6.7–7.2 ppm. evitachem.com Its coupling with other nearby protons can provide stereochemical information.

Methyl Protons: The three protons of the methyl group (-CH₃) are observed as a singlet or a narrow multiplet further upfield, typically around δ 2.5 ppm. evitachem.com

| Proton Environment | Typical Chemical Shift (δ) Range (ppm) |

| Aromatic (Ar-H) | 7.4 – 8.0 |

| Vinylic (=CH) | 6.7 – 7.2 |

| Methyl (-CH₃) | ~2.5 |

| Data derived from typical values for β-substituted nitroalkenes. evitachem.com |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in this compound produces a distinct signal, allowing for a complete carbon count and analysis of the carbon framework. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms. For instance, the sp² hybridized carbons of the aromatic ring and the double bond resonate at lower fields (higher ppm) compared to the sp³ hybridized carbon of the methyl group. Analysis of related nitro-substituted compounds provides insight into the expected chemical shifts for the title compound. rsc.orgrsc.org

| Carbon Environment | Predicted Chemical Shift (δ) Range (ppm) |

| Aromatic (C-Cl) | 134 - 136 |

| Aromatic (C-H) | 125 - 131 |

| Aromatic (C-C=) | 130 - 133 |

| Vinylic (=C-NO₂) | 145 - 150 |

| Vinylic (=CH) | 135 - 140 |

| Methyl (-CH₃) | 12 - 16 |

| Predicted ranges based on analysis of similar chemical structures and general principles of ¹³C NMR spectroscopy. |

¹H–¹H NOESY NMR for Spatial Relationships and Stereochemistry

Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule, irrespective of their through-bond connectivity. columbia.edu This is particularly useful for establishing stereochemistry, such as the configuration around a double bond.

In the case of this compound, a NOESY experiment can distinguish between the (E) and (Z) isomers. If the vinylic proton and the methyl group are on the same side of the double bond (Z-isomer), a cross-peak indicating a Nuclear Overhauser Effect (NOE) would be observed between them. Conversely, in the thermodynamically favored (E)-isomer, an NOE would be expected between the vinylic proton and the ortho-protons of the phenyl ring. evitachem.com The strength of the NOE signal is inversely proportional to the sixth power of the distance between the protons, providing definitive evidence for their relative spatial arrangement. columbia.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum is dominated by characteristic absorption bands of the nitro group, the carbon-carbon double bond, and the substituted benzene (B151609) ring.

Key diagnostic peaks include: